molecular formula C16H35OPS B12545265 Phosphinothioic acid, bis(2-ethylhexyl)- CAS No. 153888-95-0

Phosphinothioic acid, bis(2-ethylhexyl)-

Cat. No.: B12545265
CAS No.: 153888-95-0
M. Wt: 306.5 g/mol
InChI Key: UZSVMWGQHGMZKF-UHFFFAOYSA-N
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Description

Phosphinothioic acid, bis(2-ethylhexyl)- is an organophosphorus compound with the chemical formula C₁₆H₃₅OPS. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothioic acid, bis(2-ethylhexyl)- can be synthesized through the reaction of phosphinothioic acid with 2-ethylhexanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of phosphinothioic acid, bis(2-ethylhexyl)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, bis(2-ethylhexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various phosphinothioic acid derivatives and phosphine compounds, which have applications in different chemical processes.

Scientific Research Applications

Phosphinothioic acid, bis(2-ethylhexyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of phosphinothioic acid, bis(2-ethylhexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid bis(2-ethylhexyl) ester
  • Bis(2-ethylhexyl) phosphate
  • Di(2-ethylhexyl) phosphoric acid

Uniqueness

Phosphinothioic acid, bis(2-ethylhexyl)- is unique due to the presence of the phosphinothioic acid moiety, which imparts distinct chemical properties compared to its phosphoric acid counterparts. This uniqueness makes it valuable in specific applications where its reactivity and binding properties are advantageous.

Properties

CAS No.

153888-95-0

Molecular Formula

C16H35OPS

Molecular Weight

306.5 g/mol

IUPAC Name

bis(2-ethylhexyl)-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35OPS/c1-5-9-11-15(7-3)13-18(17,19)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,19)

InChI Key

UZSVMWGQHGMZKF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CP(=S)(CC(CC)CCCC)O

Origin of Product

United States

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